Silane, diphenylmethyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)-
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Overview
Description
Silane, diphenylmethyl((4-(4-propyl-2,6,7-trioxabicyclo(222)oct-1-yl)phenyl)ethynyl)- is a complex organosilicon compound It is characterized by the presence of a silane group bonded to a diphenylmethyl moiety and a phenyl ring substituted with a propyl group and a trioxabicyclo octyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, diphenylmethyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- typically involves multiple steps. One common approach is the hydrosilylation reaction, where a silane compound reacts with an alkyne in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Silane, diphenylmethyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- can undergo various chemical reactions, including:
Oxidation: The silane group can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form simpler silane derivatives.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols, siloxanes.
Reduction: Simpler silane derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Silane, diphenylmethyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Silane, diphenylmethyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Silane, dimethylphenyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)-
- Silane, dimethyl(phenylmethyl)((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)-
Uniqueness
Silane, diphenylmethyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- stands out due to its unique structural features, such as the presence of a diphenylmethyl moiety and a trioxabicyclo octyl structure. These features confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
134134-06-8 |
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Molecular Formula |
C29H30O3Si |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
methyl-diphenyl-[2-[4-(4-propyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)phenyl]ethynyl]silane |
InChI |
InChI=1S/C29H30O3Si/c1-3-19-28-21-30-29(31-22-28,32-23-28)25-16-14-24(15-17-25)18-20-33(2,26-10-6-4-7-11-26)27-12-8-5-9-13-27/h4-17H,3,19,21-23H2,1-2H3 |
InChI Key |
AJEQUDXCKPXDHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C[Si](C)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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